molecular formula C19H18FNO B11244790 1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine

1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine

Cat. No.: B11244790
M. Wt: 295.3 g/mol
InChI Key: GMKXGRHXRPKNBE-UHFFFAOYSA-N
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Description

1-[5-(2-Fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine is a substituted furan-methanamine derivative characterized by a furan ring substituted at the 5-position with a 2-fluorophenyl group. The methanamine moiety at the furan’s 2-position is further functionalized with a 4-methylbenzyl group.

Properties

Molecular Formula

C19H18FNO

Molecular Weight

295.3 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C19H18FNO/c1-14-6-8-15(9-7-14)12-21-13-16-10-11-19(22-16)17-4-2-3-5-18(17)20/h2-11,21H,12-13H2,1H3

InChI Key

GMKXGRHXRPKNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the fluorophenyl and methylphenyl groups, potentially leading to the formation of corresponding aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development .

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases .

Industry

In industry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares a common scaffold with several analogues, differing primarily in substituents on the phenyl ring and the amine side chain. Key structural comparisons include:

Compound Name Phenyl Substituent Amine Substituent Key Activity/Application Reference
Target Compound 2-Fluorophenyl 4-Methylbenzyl Unknown (structural focus)
MMV019918 4-Bromo-2-chlorophenyl Piperidin-4-ylmethyl Antimalarial (targets asexual/sexual parasite stages)
[5-(4-Chlorophenyl)furan-2-yl]methylamine 4-Chlorophenyl -NH₂ (unsubstituted) Intermediate for further derivatization
N-(2-Fluorobenzyl)-1-(4-methoxyphenyl)methanamine 4-Methoxyphenyl 2-Fluorobenzyl Not reported (structural analogue)
1-[4-(Benzyloxy)-3-chloro-5-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine 4-Benzyloxy-3-chloro-5-methoxyphenyl Furan-2-ylmethyl Not reported (complex aromatic substitution)
  • Phenyl Ring Modifications : The 2-fluorophenyl group in the target compound contrasts with halogenated (e.g., 4-bromo-2-chloro in MMV019918) or alkoxy-substituted (e.g., benzyloxy in ) phenyl groups. Fluorine’s electron-withdrawing nature may influence electronic properties and binding interactions compared to bulkier halogens .
  • Amine Side Chain : The 4-methylbenzyl group in the target compound enhances hydrophobicity relative to MMV019918’s piperidinylmethyl group, which may confer better solubility due to the tertiary amine .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-fluorophenyl and 4-methylbenzyl groups in the target compound likely increase logP compared to MMV019918, which contains a polar piperidinylmethyl group. This may affect membrane permeability and blood-brain barrier penetration .
  • Solubility : MMV019918’s piperidinylmethyl group enhances aqueous solubility via protonation at physiological pH, whereas the target compound’s hydrophobic benzyl group may reduce solubility .
  • pKa : The amine pKa (~8–9) is influenced by substituents; electron-withdrawing groups (e.g., fluorine) may lower basicity compared to unsubstituted analogues .

Biological Activity

The compound 1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, one method includes the reaction of 5-(2-fluorophenyl)-furan-2-yl derivatives with N-(4-methylbenzyl) amine in an appropriate solvent, leading to the formation of the desired product with moderate to high yields. The purity and structural integrity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activities. For example, a study reported that derivatives with furan moieties showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HSC-3 (oral squamous cell carcinoma). The IC50 values for these compounds ranged from 7.5 μM to 10 μM, indicating their potency against these cell lines .

CompoundCell LineIC50 (μM)
1gMCF-710
x-1HSC-37.5

In addition, a synergistic effect was observed when these compounds were used in combination with established chemotherapeutics like gefitinib and 5-fluorouracil, which enhances their therapeutic potential .

Anti-inflammatory Activity

The anti-inflammatory properties of related furan derivatives have also been documented. These compounds demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, one derivative showed an IC50 value of 2.8 μM against COX-1, indicating a strong anti-inflammatory effect .

The mechanism underlying the biological activity of This compound may involve several pathways:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Case Studies

A notable case study involved a series of furan derivatives where researchers evaluated their effects on cancer cell proliferation. The study found that specific structural modifications significantly enhanced their cytotoxicity and selectivity towards cancer cells compared to normal cells .

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